molecular formula C19H15BrN2O2 B2632101 N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1796971-43-1

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2632101
CAS No.: 1796971-43-1
M. Wt: 383.245
InChI Key: TXRUWBGABDHBAU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been used in numerous scientific research studies.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showing selective inhibition of HDACs 1-3 and 11. This compound blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Heparanase Inhibition

Another similar compound, N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, has been described as inhibitors of the enzyme heparanase, displaying significant inhibitory activity. Heparanase is a critical enzyme in tumor metastasis and angiogenesis, making these compounds valuable for cancer research (Xu et al., 2006).

Neuroleptic Activity

Research into benzamides has led to the synthesis of compounds with potential neuroleptic activity, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, which exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests applications in treating psychosis and related disorders (Iwanami et al., 1981).

Alzheimer's Therapy

N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been investigated as agents for Alzheimer's therapy, highlighting the role of such compounds in neurodegenerative disease research. These molecules aim to sequester, redistribute, and/or remove metal ions associated with the disease’s pathology (Scott et al., 2011).

Antimicrobial and Antituberculosis Activity

Pyrimidine-incorporated Schiff base of isoniazid compounds have shown promising antimicrobial and antituberculosis activity, underscoring the importance of such derivatives in infectious disease research. The study points to the potential of these compounds in addressing bacterial infections and tuberculosis (Soni & Patel, 2017).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRUWBGABDHBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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